molecular formula C18H17ClN2O3 B2967250 2-chloro-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)benzamide CAS No. 954722-68-0

2-chloro-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)benzamide

カタログ番号: B2967250
CAS番号: 954722-68-0
分子量: 344.8
InChIキー: ZIJHDXADMUHAQE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-chloro-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)benzamide is a synthetic organic compound of significant interest in medicinal chemistry research. Its structure features a benzamide group linked to an oxazolidinone core, a scaffold widely recognized for its antimicrobial properties . The oxazolidinone ring is substituted at the 3-position with a p-tolyl group and at the 5-position with a methylene bridge connected to the 2-chlorobenzamide moiety. This specific molecular architecture suggests potential as a key intermediate or a novel chemical entity in the development of new therapeutic agents, particularly for investigating anti-infective activities . The presence of the oxazolidinone core, as seen in other research compounds, indicates this molecule may be suited for studies targeting bacterial protein synthesis . Researchers can utilize this compound as a building block for further chemical modifications or as a reference standard in biological assays. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

2-chloro-N-[[3-(4-methylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3/c1-12-6-8-13(9-7-12)21-11-14(24-18(21)23)10-20-17(22)15-4-2-3-5-16(15)19/h2-9,14H,10-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJHDXADMUHAQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(OC2=O)CNC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

2-Chloro-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of antibacterial properties and cellular protection mechanisms. This article synthesizes available research findings, case studies, and relevant data regarding its biological activity.

Chemical Structure and Properties

The molecular formula for 2-chloro-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)benzamide is C19H18ClN3O3C_{19}H_{18}ClN_{3}O_{3}, with a molecular weight of approximately 363.82 g/mol. The compound features a chlorinated benzamide core linked to an oxazolidinone moiety, which is significant for its biological activity.

Target Sites

The primary target of this compound appears to be the 23S ribosomal RNA of the 50S subunit in bacterial ribosomes, similar to other oxazolidinone derivatives. This binding inhibits bacterial protein synthesis, leading to a cessation of growth and replication in susceptible bacteria.

Biochemical Pathways

Inhibition of protein synthesis disrupts essential biochemical pathways within bacterial cells, affecting the production of vital proteins necessary for cellular functions. This mechanism is critical in understanding the compound's antibacterial efficacy.

Antibacterial Properties

Research has indicated that compounds structurally related to 2-chloro-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)benzamide exhibit significant antibacterial activity. For example, studies have shown that related oxazolidinones can effectively inhibit Gram-positive bacteria, including strains resistant to other antibiotics.

Cellular Protection Mechanisms

Recent investigations have highlighted the compound's potential role in protecting pancreatic β-cells from endoplasmic reticulum (ER) stress. ER stress is a key factor in the pathogenesis of diabetes, and compounds that can mitigate this stress are of great interest. In particular, derivatives similar to 2-chloro-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)benzamide have been shown to enhance cell viability under stress conditions, suggesting a protective effect against β-cell apoptosis .

Case Studies and Research Findings

A series of studies have focused on the structure-activity relationships (SAR) of benzamide derivatives in relation to their protective effects on β-cells:

  • Beta-cell Protection : A study identified that modifications to the benzamide scaffold could significantly enhance protective activity against ER stress-induced apoptosis in pancreatic β-cells. Compounds demonstrating maximal activity were characterized by specific substitutions on their aromatic rings .
  • Antibacterial Efficacy : Another study evaluated the antibacterial properties of related compounds, finding that they effectively inhibited growth in various bacterial strains, particularly those resistant to traditional antibiotics. The results indicated that structural modifications could lead to improved potency against resistant strains.

Data Summary Table

PropertyValue
Molecular FormulaC19H18ClN3O3C_{19}H_{18}ClN_{3}O_{3}
Molecular Weight363.82 g/mol
Primary Target23S ribosomal RNA (50S subunit)
Biological ActivitiesAntibacterial, β-cell protection
EC50 for β-cell protectionMaximal activity at 100% with EC50 = 0.1 ± 0.01 μM

類似化合物との比較

Table 1. Structural and Functional Comparison with Rivaroxaban

Property 2-Chloro-N-((2-Oxo-3-(p-Tolyl)Oxazolidin-5-Yl)Methyl)Benzamide Rivaroxaban
Molecular Formula C₁₈H₁₇ClN₂O₃ C₁₉H₁₈ClN₃O₅S
Molecular Weight 344.8 g/mol 435.88 g/mol
Key Substituents p-Tolyl, benzamide (Cl) 4-(3-Oxomorpholino)phenyl, thiophene-2-carboxamide
Known Bioactivity Undocumented Factor Xa inhibitor (Ki = 0.4 nM)
Clinical Application None reported Anticoagulant

P2X7 Receptor Antagonists

This analog acts as a P2X7 receptor antagonist with CNS penetrability, highlighting how halogen placement and heterocyclic variations dictate target specificity .

Benzoylthiurea Ligands

Ligands like 4-chloro-N-((3-fluorobenzyl)(methyl)carbamothionyl)benzamide (L1) and 2-chloro-N-((3-fluorobenzyl)(methyl)carbamothionyl)benzamide (L2) feature benzamide groups but incorporate thiourea and fluorobenzyl moieties instead of oxazolidinone. These compounds exhibit catalytic activity in Suzuki coupling reactions, demonstrating that structural flexibility in the amide region can enable diverse applications .

Oxazolidinone-Based Impurities

Impurities of Rivaroxaban, such as (S)-4,5-dichloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide (Impurity H), illustrate how halogenation patterns (e.g., dichloro vs. monochloro) and heterocyclic substitutions influence pharmacokinetics and regulatory compliance .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-chloro-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)benzamide?

  • Methodology :

  • Step 1 : Start with a substituted oxazolidinone scaffold. Introduce the p-tolyl group at position 3 via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling) using palladium catalysts .
  • Step 2 : Functionalize the oxazolidinone’s methylene group with a benzamide moiety. Use carbodiimide coupling agents (e.g., EDC/HOBt) to link 2-chlorobenzoic acid to the amine intermediate .
  • Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity via HPLC (>95%) .
    • Key Challenges : Ensure stereochemical control during oxazolidinone formation; monitor for byproducts like dimerization .

Q. How can the compound’s structure be validated experimentally?

  • Techniques :

  • X-ray crystallography : Resolve the crystal structure using SHELX software for refinement (e.g., SHELXL-2018) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC (e.g., δ 7.2–7.5 ppm for aromatic protons; δ 170–175 ppm for carbonyl carbons) .
  • FT-IR : Confirm amide (C=O stretch at ~1650 cm⁻¹) and oxazolidinone (C=O at ~1750 cm⁻¹) groups .
    • Data Interpretation : Compare experimental results with computational predictions (e.g., Gaussian09 DFT calculations) .

Q. What pharmacological targets are associated with this compound’s structural analogs?

  • Relevance : Analogs like rivaroxaban target Factor Xa (FXa) in coagulation pathways. The benzamide and oxazolidinone moieties suggest potential protease inhibition .
  • Assays :

  • In vitro FXa inhibition : Use chromogenic substrates (e.g., S-2222) to measure IC₅₀ values .
  • SAR Insights : Replace p-tolyl with morpholino (as in rivaroxaban) to enhance binding affinity .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structure refinement?

  • Case Study : If thermal parameters (B-factors) for the oxazolidinone ring are anomalously high:

  • Solution : Re-examine data collection (e.g., crystal decay during synchrotron exposure) and apply TWINABS for twinning correction .
  • Validation : Cross-check with Hirshfeld surface analysis to identify weak intermolecular interactions .
    • Tools : SHELXD for phase problem resolution; Olex2 for model visualization .

Q. What strategies address contradictions in biological activity data across studies?

  • Example : Discrepancies in IC₅₀ values for FXa inhibition.

  • Root Cause : Variability in assay conditions (e.g., buffer pH, substrate concentration).
  • Mitigation : Standardize protocols (e.g., 150 mM NaCl, pH 7.4) and include positive controls (e.g., rivaroxaban) .
    • Statistical Analysis : Use ANOVA to compare datasets; report p-values for significance .

Q. How can computational modeling optimize this compound’s pharmacokinetic profile?

  • Approach :

  • Docking Studies : Use AutoDock Vina to predict binding modes with FXa (PDB: 2W26). Prioritize poses with hydrogen bonds to Arg214 and Tyr99 .
  • ADMET Prediction : Apply SwissADME to assess logP (target: 2–3) and BBB permeability .
    • Outcome : Modify substituents (e.g., chloro to fluoro) to reduce CYP3A4 metabolism .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。